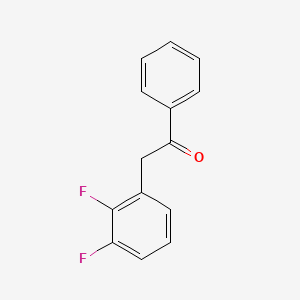

2-(2,3-difluorophenyl)-1-phenylethan-1-one

Description

Contextualization within Fluorinated Ketone Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. scispace.com In the context of ketones, this modification is particularly significant. Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect. When fluorine atoms are attached to a phenyl ring adjacent to a ketone group, as in 2-(2,3-difluorophenyl)-1-phenylethan-1-one, they influence the electronic environment of the entire molecule. vulcanchem.com

This electron-withdrawing nature can increase the electrophilicity of the carbonyl carbon in the ketone group, potentially making it more susceptible to nucleophilic attack. This altered reactivity is a key point of interest for synthetic chemists. vulcanchem.com Furthermore, the inclusion of fluorine is a widely used strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of drug candidates. vulcanchem.com The unique properties imparted by fluorine atoms make fluorinated ketones, as a class, valuable intermediates and target molecules in pharmaceutical and materials science research. scispace.comresearchgate.net The synthesis of such compounds often involves methods like electrophilic fluorination, where a fluorine source is reacted with a precursor molecule. scispace.comsapub.org

Significance of Phenylethanone Scaffold in Chemical Synthesis

The phenylethanone structure, also known as the acetophenone (B1666503) core when unsubstituted, is a fundamental building block in organic synthesis. matrix-fine-chemicals.com This scaffold consists of a phenyl ring attached to an ethanone (B97240) group and serves as a versatile precursor for a wide range of more complex molecules. Its chemical reactivity allows for modifications at several positions, including the phenyl ring, the carbonyl group, and the adjacent methyl group.

The phenylethanone core is found in numerous biologically active compounds and is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, and antihypertensive agents. ontosight.ainih.gov Its utility stems from its ability to participate in a variety of chemical reactions, such as aldol (B89426) condensations and substitution reactions, which allow chemists to build intricate molecular architectures. acs.org The modification of the phenylethanone scaffold, for instance by introducing substituted phenyl rings as seen in this compound, is a common strategy for developing new compounds with specific desired properties. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluorophenyl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-8-4-7-11(14(12)16)9-13(17)10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFZOLUCMKQYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformation of 2 2,3 Difluorophenyl 1 Phenylethan 1 One

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the molecular structure of 2-(2,3-difluorophenyl)-1-phenylethan-1-one in a non-crystalline state would necessitate a suite of advanced spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, would be indispensable for elucidating the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide distinct signals for the protons on the phenyl and difluorophenyl rings, as well as the methylene (B1212753) (-CH2-) protons of the ethanone (B97240) bridge. The integration of these signals would confirm the number of protons in each unique environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group. Spin-spin coupling patterns (J-coupling) would reveal the spatial relationships between neighboring protons, aiding in the assignment of signals to specific positions on the aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon, the methylene carbon, and the carbons of the two aromatic rings. The chemical shifts of the carbons in the difluorophenyl ring would be particularly informative, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting patterns due to C-F coupling.

A hypothetical data table for the expected NMR shifts is presented below, based on general principles and data for similar structures.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl Ring Protons | 7.2 - 8.1 | 128 - 138 |

| Difluorophenyl Ring Protons | 6.9 - 7.4 | 115 - 152 (with C-F coupling) |

| Methylene (-CH2-) Protons | ~4.3 | ~45 |

| Carbonyl Carbon | - | ~195 |

Note: This is a predictive table. Actual experimental values are required for definitive assignment.

High-Accuracy Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the this compound molecule with high precision. This technique would allow for the unambiguous confirmation of its elemental composition and, consequently, its molecular formula (C14H10F2O). The measured monoisotopic mass should align closely with the theoretically calculated value, providing strong evidence for the compound's identity.

| Technique | Expected Result |

| High-Resolution Mass Spectrometry (HRMS) | Measured exact mass consistent with the molecular formula C14H10F2O. |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Conjugation

Infrared (IR) Spectroscopy: FT-IR spectroscopy would be utilized to identify the characteristic functional groups present in the molecule. A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone group. The spectrum would also display bands corresponding to C-H stretching and bending vibrations of the aromatic rings and the methylene group, as well as C-F stretching vibrations.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1680 - 1700 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

UV-Vis Spectroscopy: UV-Vis spectroscopy would provide insights into the electronic transitions within the molecule, particularly the conjugation between the phenyl ring, the carbonyl group, and the difluorophenyl ring. The spectrum would likely exhibit absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions. The position and intensity of these bands would be sensitive to the electronic effects of the fluorine substituents.

Solid-State Structural Analysis

To understand the arrangement of the molecules in the solid state and the nature of the intermolecular forces, crystallographic and computational methods would be essential.

Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Positions, Bond Lengths, and Bond Angles

The definitive three-dimensional structure of this compound in the solid state could be determined by single-crystal X-ray diffraction (SC-XRD). This powerful technique would provide precise atomic coordinates, allowing for the accurate determination of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the molecule's preferred conformation in the crystalline lattice and provide insights into the planarity of the aromatic rings and the geometry around the ketone group.

A representative table of crystallographic data that would be obtained from an SC-XRD experiment is shown below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Bond Lengths (e.g., C=O, C-C, C-F) | To be determined (in Å) |

| Bond Angles (e.g., O=C-C, C-C-C) | To be determined (in °) |

| Torsion Angles | To be determined (in °) |

Hirshfeld Surface Analysis for Intermolecular Interactions

| Interaction Type | Potential Contribution to Crystal Packing |

| C-H···O Hydrogen Bonds | Likely present involving the carbonyl oxygen. |

| C-H···F Hydrogen Bonds | Possible weak interactions with the fluorine atoms. |

| π-π Stacking | Potential interactions between the aromatic rings. |

| Halogen (F···F) Interactions | Possible, depending on the packing arrangement. |

Stereochemical Elucidation

The presence of a chiral center at the carbon atom adjacent to the carbonyl group in this compound gives rise to the possibility of enantiomers. The elucidation of the specific stereoisomer and its preferred conformation in space is a critical aspect of its structural characterization.

In related acetophenone (B1666503) structures, a notable conformational preference is the s-trans arrangement, where the ortho-substituent (in this case, a fluorine atom) is positioned away from the carbonyl oxygen. This preference is driven by the minimization of steric and electronic repulsions between the electronegative fluorine and oxygen atoms. By analogy, it is plausible that the difluorophenyl group in this compound would also adopt a conformation that minimizes these interactions.

The dihedral angle between the plane of the phenyl ring and the carbonyl group, as well as the dihedral angle between the difluorophenyl ring and the adjacent methylene group, will be influenced by a balance of steric hindrance and electronic effects. The fluorine atoms on the 2,3-difluorophenyl ring, with their electron-withdrawing nature, can influence the electronic environment of the molecule and, consequently, its conformational energetics.

To illustrate the concept of dihedral angles in the conformational analysis of such a molecule, a hypothetical set of data for a plausible low-energy conformer is presented in the table below. These values are based on typical bond rotations in similar diarylethanone structures.

| Dihedral Angle | Atoms Defining the Angle | Hypothetical Value (degrees) | Rationale |

|---|---|---|---|

| φ1 (C-C-C=O) | A carbon on the phenyl ring - C(phenyl) - C(carbonyl) - O(carbonyl) | ~30° | Slight deviation from planarity to alleviate steric strain. |

| φ2 (C-C-C-C) | C(carbonyl) - C(methylene) - C(difluorophenyl) - A carbon on the difluorophenyl ring | ~90° | A staggered conformation to minimize interactions between the phenyl and difluorophenyl rings. |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule.

For this compound, the primary chromophore is the benzoyl group (the phenyl ring conjugated with the carbonyl group). The presence of the chiral center alpha to the carbonyl group induces chirality in the electronic transitions of this chromophore, making it ECD active. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the chiral center.

The determination of the absolute configuration (R or S) of a specific enantiomer of this compound would involve comparing its experimental ECD spectrum with the theoretically calculated spectra for both the R and S enantiomers. A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration.

The table below illustrates the expected characteristics of an ECD spectrum for a hypothetical enantiomer of this compound, based on the typical electronic transitions of α-aryl ketones.

| Electronic Transition | Approximate Wavelength (nm) | Hypothetical Cotton Effect Sign | Associated Chromophore |

|---|---|---|---|

| n → π | ~320 | + | C=O |

| π → π | ~280 | - | Phenyl ring |

| π → π* | ~240 | + | Phenyl ring |

This table presents hypothetical data for illustrative purposes to demonstrate the principles of ECD analysis. The actual signs and wavelengths would need to be determined experimentally and through quantum chemical calculations.

Computational and Theoretical Investigations of 2 2,3 Difluorophenyl 1 Phenylethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the molecular structure, stability, and reactivity of chemical compounds. For a molecule like 2-(2,3-difluorophenyl)-1-phenylethan-1-one, these calculations would provide invaluable insights into its electronic properties and potential behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Optimized Geometry, Stability, and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. A typical study would involve optimizing the molecule's geometry to find its most stable conformation (lowest energy state).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Table 1: Hypothetical HOMO-LUMO Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. Green areas represent neutral potential.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. Natural Population Analysis (NPA) is used to calculate the charge distribution on individual atoms, offering a more refined view than other methods.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges

| Atom | Charge (e) |

|---|---|

| C1 | Data not available |

| O1 | Data not available |

| F1 | Data not available |

| F2 | Data not available |

Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). Noncovalent Interaction (NCI) analysis is used to visualize and understand weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for molecular stability and interactions.

Table 3: Hypothetical Global Reactivity Parameters

| Parameter | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Correlation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. These theoretical predictions can then be correlated with experimental spectroscopic data to confirm the molecular structure and understand its photophysical properties.

Table 4: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

Ab Initio Methods for Electronic Structure and Reactivity Modeling

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are crucial for modeling the electronic structure and predicting the reactivity of molecules. Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic ground-state structure of molecules by focusing on the electron density distribution. nanobioletters.com DFT is valuable for predicting various properties such as atomization energies, molecular size and shape, and energy barriers for chemical processes. nanobioletters.com

For related difluorophenyl compounds, DFT calculations using the B3LYP/6-311++G(d, p) basis set have been employed to analyze optimized molecular geometry and reactive parameters. nanobioletters.com Such studies often involve the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. For instance, in a study of a different difluorophenyl derivative, the HOMO-LUMO energy gap was calculated to be 4.2140 eV. nanobioletters.com

The reactivity of a molecule can be further understood by mapping the Molecular Electrostatic Potential (MEP), which helps in identifying the sites susceptible to electrophilic and nucleophilic attack. Additionally, theoretical UV-visible spectra can be generated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions of the molecule. nanobioletters.com Noncovalent interactions (NCI), such as van der Waals forces and hydrophobic effects, which are crucial for understanding molecular interactions, can be described using techniques like Reduced Density Gradient (RDG) analysis. nanobioletters.com

Table 1: Illustrative Example of Calculated Electronic Properties for a Difluorophenyl Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.2140 eV nanobioletters.com | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

Note: The data in this table is for a related difluorophenyl compound and serves as an example of the types of properties that can be calculated using ab initio methods.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, providing a step-by-step understanding of how chemical transformations occur.

Computational studies can map out the potential energy surface of a reaction, identifying stable intermediates and the transition states that connect them. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated, providing insights into the reaction kinetics. ustc.edu.cnaps.org

For example, in studies of other reactions, DFT calculations have been used to compare different possible mechanistic pathways. researchgate.netmdpi.com By calculating the free energy profiles for each pathway, researchers can determine the most energetically favorable route. This involves locating the transition state structures and calculating their energies relative to the reactants and intermediates. researchgate.netresearchgate.net The activation energy is a key factor in determining the rate of a reaction, with lower activation energies corresponding to faster reactions. ustc.edu.cnaps.org

In a study on the reaction of phenols with a radical species, DFT calculations were used to investigate the transition state, which provided insights into whether the reaction proceeded via a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) mechanism. ustc.edu.cn The calculated activation enthalpies were then used to estimate bond dissociation enthalpies (BDEs). ustc.edu.cn

Table 2: Example of Calculated Activation Energies for Different Reaction Pathways

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Favored Pathway |

| Pathway A | - | - |

| Pathway B | - | - |

Note: This table illustrates how activation energies for different hypothetical pathways for a reaction involving this compound could be compared. The values are not actual calculated data for this specific compound.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. nih.gov Computational methods can be used to predict the relative stabilities of different tautomers and the energy barriers for their interconversion. comporgchem.commdpi.comorientjchem.org The different tautomers of a molecule can have distinct properties, including hydrophobicity and pKa values, and may bind differently to biological targets. nih.gov

For instance, in the study of keto-enol tautomerism, DFT calculations can determine the relative energies of the keto and enol forms. comporgchem.commdpi.comorientjchem.org The transition state for the tautomerization can be located, and the activation energy for the interconversion can be calculated. orientjchem.org Solvent effects can also be incorporated into these calculations to understand how the tautomeric equilibrium might shift in different environments. comporgchem.comorientjchem.org

Isomerization pathways, such as the E-to-Z photoisomerization of azo compounds, can also be investigated using non-adiabatic molecular dynamics. nih.gov These simulations can reveal the preferred pathway (e.g., rotation vs. inversion) and the timescales of these processes. nih.gov

Table 3: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) | Predicted Population at Equilibrium (%) |

| Keto Form | 0.00 | - |

| Enol Form | - | - |

Note: This is an illustrative table. The actual relative energies and equilibrium populations for the tautomers of this compound would need to be determined through specific computational studies.

Theoretical Prediction of Chemical Behavior and Interactions

Computational models can predict a wide range of chemical behaviors and intermolecular interactions. By calculating various molecular descriptors, it is possible to estimate properties such as solubility, lipophilicity (logP), and potential interactions with other molecules. frontiersin.org

For example, 3D molecular interaction field approaches can be used to build models that predict the interaction of a molecule with a biological target. nih.gov These models use theoretical molecular descriptors derived from the 3D structure of the molecule to correlate with its activity. nih.gov Properties associated with volume, polarizability, and hydrogen bonding capabilities are often important factors in these interactions. nih.gov

DFT calculations can also be used to study intermolecular interactions, such as C-H...N interactions in polymorphs of a compound. nih.gov By calculating the energies of pairs of molecules in specific orientations, the strength of these interactions can be estimated. nih.gov This information is valuable in crystal engineering and understanding the solid-state packing of molecules. nih.gov

Reactivity and Reaction Mechanisms of 2 2,3 Difluorophenyl 1 Phenylethan 1 One

Electrophilic and Nucleophilic Reactions of the Ketone Moiety

The ketone functional group is characterized by a carbonyl (C=O) group, which is the primary site for both nucleophilic and electrophilic attack.

Nucleophilic Addition: The carbon atom of the carbonyl group is electron-deficient (electrophilic) due to the high electronegativity of the oxygen atom. This makes it susceptible to attack by nucleophiles. Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol, 2-(2,3-difluorophenyl)-1-phenylethan-1-ol, using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of organometallic reagents, like Grignard reagents (R-MgBr) or organolithiums (R-Li), results in the formation of a tertiary alcohol after an acidic workup.

Cyanohydrin Formation: The ketone reacts with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) to form a cyanohydrin, 2-hydroxy-2-phenyl-3-(2,3-difluorophenyl)propanenitrile. docbrown.info This reaction is a classic example of nucleophilic addition to a carbonyl. docbrown.info

Electrophilic Reactions: The oxygen atom of the carbonyl group possesses lone pairs of electrons, rendering it nucleophilic and basic. It can be protonated by acids, which enhances the electrophilicity of the carbonyl carbon and catalyzes nucleophilic attack. This principle is fundamental to acid-catalyzed additions and substitutions at the alpha-carbon. msu.edu

The following table summarizes common nucleophilic addition reactions at the ketone carbonyl.

| Reagent | Product Type | Example Product from 2-(2,3-difluorophenyl)-1-phenylethan-1-one |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | 2-(2,3-difluorophenyl)-1-phenylethan-1-ol |

| Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | 1-(2,3-difluorophenyl)-2-phenylpropan-2-ol |

| Potassium Cyanide/Acid (KCN/H⁺) | Cyanohydrin | 2-hydroxy-2-phenyl-3-(2,3-difluorophenyl)propanenitrile |

Aromatic Substitution and Functionalization of the Difluorophenyl Group

The 2,3-difluorophenyl group's reactivity in aromatic substitution reactions is significantly influenced by the two fluorine substituents.

Electrophilic Aromatic Substitution (EAS): Fluorine atoms are electron-withdrawing via the inductive effect but electron-donating through resonance. As halogens, they are deactivating yet ortho-, para-directing. scienceforecastoa.com However, the presence of two strongly deactivating fluorine atoms makes the 2,3-difluorophenyl ring highly electron-deficient and thus very unreactive towards electrophilic attack. vapourtec.com Reactions such as nitration or Friedel-Crafts acylation would require harsh conditions, and the substitution pattern would be directed to the positions ortho and para to the fluorine atoms (positions 4, 5, and 6), further complicated by steric hindrance.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the difluorinated ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). vapourtec.comnih.gov For an SNAr reaction to occur, a strong electron-withdrawing group must be present on the ring to stabilize the intermediate Meisenheimer complex, and there must be a good leaving group. vapourtec.com In this molecule, the fluorine atoms themselves act as both activators and potential leaving groups. A strong nucleophile (e.g., an alkoxide, thiolate, or amine) could displace one of the fluorine atoms, particularly if the reaction is facilitated by heat. nih.govresearchgate.net The position of substitution would depend on the relative stability of the anionic intermediate.

The table below illustrates the directing effects of substituents on electrophilic aromatic substitution.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -F (Fluoro) | Halogen | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strong EWG | Deactivating | Meta |

| -OH (Hydroxyl) | Strong EDG | Activating | Ortho, Para |

| -CH₃ (Methyl) | Weak EDG | Activating | Ortho, Para |

Alpha-Carbon Reactivity (e.g., α-Hydrogen Abstraction, Enolate Formation)

The carbon atom adjacent to the carbonyl group is known as the alpha-carbon. The hydrogen atoms attached to this carbon (α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. msu.edumasterorganicchemistry.comyoutube.com

Enolate Formation: In the presence of a base, this compound can be deprotonated at the alpha-carbon to form a resonance-stabilized enolate ion. wikipedia.orglibretexts.org The choice of base determines the extent of enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can achieve nearly complete, irreversible deprotonation. wikipedia.orgbham.ac.ukmnstate.edu Weaker bases, such as alkoxides, establish an equilibrium with a lower concentration of the enolate. wikipedia.org

Reactions of the Enolate: The enolate is a potent nucleophile and can react with a variety of electrophiles, primarily at the alpha-carbon. masterorganicchemistry.comlibretexts.org

Alkylation: Reaction with alkyl halides (R-X) in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. mnstate.eduquizlet.com

Aldol (B89426) Addition: The enolate can attack the carbonyl carbon of another molecule (including another molecule of itself or a different aldehyde/ketone), leading to a β-hydroxy ketone after protonation. youtube.com

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the alpha-carbon can be halogenated. mnstate.edu

The acidity of α-hydrogens varies with the structure of the carbonyl compound, as shown in the table below.

| Compound | pKa of α-Hydrogen |

| Acetone | ~19-20 |

| Cyclohexanone | ~17 |

| Acetaldehyde | ~17 |

| Ethyl Acetate (Ester) | ~25 |

| 1,3-Diketone (e.g., Acetylacetone) | ~9 |

Cyclization and Heteroannulation Reactions

While this compound does not readily undergo intramolecular cyclization, it can be a precursor for such reactions after suitable functionalization.

Intramolecular Friedel-Crafts Reaction: If an appropriate electrophilic center is generated on the ethanone (B97240) chain, it could potentially undergo an intramolecular Friedel-Crafts reaction with either the phenyl or the difluorophenyl ring to form a cyclic ketone. However, cyclization onto the deactivated difluorophenyl ring would be challenging.

Paal-Knorr Pyrrole Synthesis: Condensation with a 1,4-dicarbonyl compound is a classic method for forming pyrrole rings (a type of heteroannulation). mdpi.com While not a direct cyclization of the title compound, it illustrates how its core structure could be incorporated into heterocyclic systems.

Radical Cyclization: Visible-light-induced radical cyclization is a modern method for forming complex ring systems. researchgate.net If a radical precursor were installed on the molecule, a tandem radical addition/cyclization could be envisioned to construct new heterocyclic frameworks.

Degradation and Stability Pathways

This compound is expected to be a relatively stable organic molecule under standard conditions. Degradation would likely require forcing conditions or specific reagents.

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate or chromic acid under harsh conditions could potentially cleave the C-C bond between the carbonyl group and the alpha-carbon, leading to benzoic acid and 2,3-difluorophenylacetic acid derivatives.

Reductive Degradation: As mentioned in section 5.1, the ketone can be reduced. More vigorous reduction (e.g., Clemmensen or Wolff-Kishner reduction) could remove the carbonyl oxygen entirely, yielding 1-(2,3-difluorophenyl)-2-phenylethane.

Defluorination: The C-F bond is very strong and resistant to cleavage. Degradation involving defluorination is generally difficult. However, certain advanced reduction processes or microbial degradation pathways have been shown to defluorinate other polyfluorinated aromatic compounds. nih.govresearchgate.net Such pathways might proceed via initial reduction of the aromatic ring followed by elimination of fluoride ions. nih.gov The stability of the difluorophenyl group is a key feature of many fluorinated pharmaceuticals and materials.

Synthetic Applications and Chemical Transformations of 2 2,3 Difluorophenyl 1 Phenylethan 1 One

Role as a Precursor in Complex Molecule Synthesis

The structural framework of 2-(2,3-difluorophenyl)-1-phenylethan-1-one, featuring a ketone functional group and an adjacent reactive methylene (B1212753) bridge, positions it as a versatile precursor for the synthesis of more elaborate molecules, particularly in the pharmaceutical field. The difluorophenyl moiety is a common structural motif in many bioactive compounds, enhancing properties like metabolic stability and binding affinity.

The ketone's carbonyl group and the alpha-methylene protons are primary sites for chemical modification. The compound can undergo a variety of reactions, including but not limited to:

Nucleophilic addition at the carbonyl carbon.

Condensation reactions involving the enolate formed by deprotonation of the alpha-methylene group.

Reduction of the ketone to a secondary alcohol.

Oxidative cleavage or rearrangement reactions.

A significant application of this compound is highlighted by its relationship to the amine derivative, 1-(2,3-difluorophenyl)-2-phenylethanamine. This amine is recognized by the United States Pharmacopeia (USP) as "Voriconazole Related Compound B". This designation implies that the compound is a known impurity or a closely related substance in the synthesis of Voriconazole, a triazole antifungal agent. While not a direct precursor in the main synthetic route of Voriconazole, its presence as a reference standard underscores the relevance of the 2,3-difluorophenyl ethanone (B97240) scaffold in the synthesis and quality control of complex pharmaceutical agents. Drug precursors are chemicals that can be used in the illicit manufacture of narcotic drugs and psychotropic substances. ravimiamet.ee

Derivatization for Novel Chemical Entities

The core structure of this compound is amenable to a wide range of derivatization reactions, allowing for the generation of novel chemical entities with diverse potential applications.

One of the most direct transformations is the conversion of the ketone to other functional groups. For example, reductive amination can convert the ketone into the corresponding amine, 1-(2,3-difluorophenyl)-2-phenylethanamine . This transformation creates a chiral center, opening pathways to enantiomerically pure compounds with potential biological activity.

Furthermore, the 2-(2,3-difluorophenyl)acetyl group, which forms the backbone of the molecule, is a key component in other documented bioactive molecules. A notable example is 2-(2,3-difluorophenyl)-N-[(1-phenylimidazol-2-yl)methyl]acetamide (DPIMA) . smolecule.com This compound, derived from imidazole (B134444), has been identified as a potent anticonvulsant agent. smolecule.com Research has shown its efficacy in animal models of epilepsy, where it reduces the frequency and severity of seizures. smolecule.com Studies also suggest that DPIMA may possess neuroprotective properties, offering potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's. smolecule.com Additionally, preliminary research has indicated anti-tumor activity, suggesting possible implications in oncology. smolecule.com While the synthesis of DPIMA starts from imidazole and 2,3-difluorobenzyl bromide, its structural relation to this compound highlights the utility of the 2-(2,3-difluorophenyl)acetyl moiety in constructing medicinally relevant molecules. smolecule.com

The following table summarizes key derivatives and their potential synthetic pathways starting from the parent compound:

| Derivative Name | Potential Synthetic Pathway from Parent Compound | Potential Application |

| 2-(2,3-difluorophenyl)-1-phenylethan-1-ol | Reduction of the ketone (e.g., with NaBH₄) | Intermediate for esters, ethers |

| 1-(2,3-difluorophenyl)-2-phenylethanamine | Reductive amination (e.g., with NH₃/H₂, Raney Ni) | Pharmaceutical intermediate, chiral building block |

| 2-(2,3-difluorophenyl)acetic acid | Willgerodt-Kindler reaction followed by hydrolysis | Precursor for amides (e.g., DPIMA), esters |

Applications in Material Science

While direct applications of this compound in material science are not extensively documented in current literature, the unique properties conferred by organofluorine compounds suggest several potential areas of use. Fluorinated compounds are known to exhibit distinct characteristics such as high thermal stability, chemical resistance, and unique optical and electronic properties. sapub.orgscispace.com

The introduction of fluorine atoms into organic molecules can significantly alter their physical properties, including viscosity, surface tension, and dielectric constant. sapub.org Based on these principles, derivatives of this compound could be explored for applications in:

Liquid Crystals: The rigid, aromatic structure of the molecule could serve as a core mesogenic unit. Modification with appropriate terminal groups could induce liquid crystalline phases, which are essential for display technologies.

Polymers: The compound could be functionalized with polymerizable groups (e.g., vinyl, acrylate) and incorporated into polymers to enhance thermal stability, chemical inertness, or to modify the refractive index for optical applications.

Functional Dyes: Although the parent compound is not strongly fluorescent, derivatization to create more conjugated systems, potentially through condensation reactions at the alpha-methylene position, could lead to novel fluorescent materials for use in sensors or organic light-emitting diodes (OLEDs).

Fire Extinguishing Agents: Some highly fluorinated ketones are used as environmentally friendly fire extinguishing agents due to their low ozone depletion potential (ODP) and global warming potential (GWP). matltech.com While the subject compound is not sufficiently fluorinated for this direct purpose, it highlights a specialized application area for fluorinated ketones. matltech.com

These applications remain speculative and would require further research and derivatization to be realized.

Chiral Auxiliaries and Ligands Based on the Compound

The structure of this compound is prochiral, meaning it can be converted into a chiral molecule in a single synthetic step. The carbonyl group is the key to this potential, as its reduction leads to the formation of a stereocenter.

Asymmetric Reduction: The asymmetric reduction of the ketone to form a chiral alcohol, 2-(2,3-difluorophenyl)-1-phenylethan-1-ol, is a pivotal transformation. nih.gov This can be achieved using various methods of asymmetric synthesis, including:

Catalytic hydrogenation with a chiral metal-ligand complex.

Reduction with chiral borane (B79455) reagents, such as those derived from oxazaborolidines (Corey-Bakshi-Shibata reduction). researchgate.net

Biocatalytic reduction using enzymes like ketoreductases.

The resulting enantiomerically pure alcohol is a valuable chiral building block.

Development of Chiral Ligands: A chiral ligand is an enantiopure organic compound that coordinates to a metal center to form an asymmetric catalyst, which can then be used to control the stereochemical outcome of a reaction. buchler-gmbh.com The chiral alcohol or the corresponding chiral amine, 1-(2,3-difluorophenyl)-2-phenylethanamine, derived from the parent ketone, can serve as the foundation for new chiral ligands. nih.gov

For instance, the hydroxyl group of the chiral alcohol or the amino group of the chiral amine can be further functionalized. By attaching phosphine, oxazoline, or other coordinating groups, novel bidentate or tridentate ligands could be synthesized. These new ligands could then be complexed with transition metals like ruthenium, rhodium, or iridium to create catalysts for various asymmetric transformations, such as hydrogenations, transfer hydrogenations, or C-C bond-forming reactions. buchler-gmbh.comnih.gov The specific stereochemical environment created by the difluorophenyl and phenyl groups could impart unique selectivity in these catalytic processes.

While specific chiral auxiliaries or ligands derived directly from this compound are not yet prominent in the literature, its prochiral nature and the proven utility of similar chiral 1,2-diarylethanol and ethylamine (B1201723) scaffolds make it a promising candidate for future development in asymmetric catalysis.

Conclusion and Future Research Directions

Summary of Current Understanding

The current understanding of 2-(2,3-difluorophenyl)-1-phenylethan-1-one is primarily based on established synthetic routes for the broader class of deoxybenzoins. Deoxybenzoins are valuable intermediates in the synthesis of natural products and pharmaceutically active molecules, including isoflavones, agrochemicals, and various heterocyclic compounds. nih.gov

The most conventional and well-documented method for synthesizing such compounds is the Friedel–Crafts acylation. nih.govrsc.org This electrophilic aromatic substitution reaction would involve the acylation of benzene with 2,3-difluorophenylacetyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org This classical approach, while effective, often requires stoichiometric amounts of the catalyst and can generate significant waste. nih.gov

An alternative and increasingly common approach is the palladium-catalyzed α-arylation of acetophenone (B1666503). rsc.org This method involves the cross-coupling of an acetophenone enolate with a suitable 2,3-difluorophenyl halide (e.g., 1-bromo-2,3-difluorobenzene). This strategy is part of a broader class of reactions that form C(sp²)–C(sp³) bonds and has become a cornerstone of modern organic synthesis. rsc.org

Below is a table summarizing a plausible and widely used synthetic route.

| Reaction | Reactants | Catalyst/Reagents | General Description |

| Friedel-Crafts Acylation | Benzene, 2,3-Difluorophenylacetyl chloride | AlCl₃ (Lewis Acid) | An electrophilic aromatic substitution where the acyl group from 2,3-difluorophenylacetyl chloride is introduced onto the benzene ring to form the target ketone. rsc.orgmdpi.com |

Unexplored Synthetic Routes and Mechanistic Aspects

Despite the reliability of classical methods, numerous modern synthetic strategies remain unexplored for the specific synthesis of this compound. These alternative routes offer potential advantages in terms of efficiency, substrate scope, and environmental impact.

Aqueous Micellar Catalysis : Palladium-catalyzed α-arylation reactions can be performed in water using specialized surfactants. rsc.org This "in water" approach avoids the need for dry, organic solvents, and the catalytic medium can often be recycled, representing a significant advancement in green chemistry. rsc.org

Use of Aryl Triflates : Instead of aryl halides, aryl triflates can be used as coupling partners in palladium- or nickel-catalyzed α-arylations. nih.govacs.org Reactions involving aryl triflates can exhibit faster rates, allowing for lower reaction temperatures which can improve enantioselectivity in asymmetric variants. nih.gov

Photoredox Catalysis : Visible-light-induced α-arylation of ketones presents a mild and efficient method for C(sp²)–C(sp³) cross-coupling. nih.gov This approach utilizes a photocatalyst to generate radical intermediates under gentle conditions, offering a distinct mechanistic pathway compared to traditional transition-metal-catalyzed reactions. nih.gov

Transition-Metal-Free Synthesis : A recently developed one-pot, transition-metal-free strategy for synthesizing deoxybenzoins involves the dual acylation of γ-aryl β-keto esters followed by a concerted transformation. nih.gov This method operates under mild conditions with minimal by-products, offering a practical and scalable alternative. nih.gov

Mechanistic investigations into the synthesis of this specific difluorinated compound are currently lacking. Detailed studies on the kinetics and reaction intermediates of both Friedel-Crafts and cross-coupling routes would provide valuable insight into the electronic effects of the 2,3-difluoro substitution pattern on reaction efficiency and regioselectivity.

| Potential Route | Key Features | Potential Advantages |

| Aqueous α-Arylation | Employs water as the solvent with a surfactant. rsc.org | Environmentally benign, recyclable medium. rsc.org |

| Ni/Pd-catalyzed Arylation with Aryl Triflates | Uses highly reactive aryl triflates as electrophiles. nih.govacs.org | Faster reaction rates, milder conditions, broader scope. nih.gov |

| Visible-Light Photoredox Catalysis | Enamine-mediated, light-induced radical coupling. nih.gov | Mild reaction conditions, avoids harsh reagents. |

| Base-Mediated Ketoester Route | Transition-metal-free, one-pot reaction. nih.gov | Scalable, high atom economy, avoids metal contaminants. nih.gov |

Opportunities for Advanced Computational Modeling

Advanced computational modeling offers a powerful, non-empirical tool to investigate this compound at a molecular level. Such in silico studies can predict properties, elucidate reaction mechanisms, and guide future synthetic efforts, accelerating research and development. nih.gov

Density Functional Theory (DFT) : DFT calculations can be employed to model the geometric and electronic structure of the molecule. This can predict spectroscopic properties (such as NMR and IR spectra) and provide insights into the molecule's reactivity. For instance, mapping the electrostatic potential can identify the most electron-rich and electron-poor sites, predicting its behavior in reactions.

Reaction Mechanism and Energetics : Computational modeling can be used to map the entire energy profile of a synthetic reaction, such as the Friedel-Crafts acylation. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy, understand the rate-determining step, and rationalize why certain isomers may be favored. This is particularly relevant for understanding the directing effects of the fluorine substituents.

Structure-Activity Relationship (SAR) Studies : If this molecule is used as a scaffold for new derivatives, computational tools can help build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate structural features of a series of compounds with their biological activity, enabling the rational design of more potent analogues.

Potential Novel Applications in Organic Synthesis

The true value of this compound likely lies in its role as a versatile synthetic building block. Deoxybenzoin cores are precursors to a wide array of industrially and biologically important compounds. nih.gov The presence of the difluorophenyl moiety could impart unique properties to the resulting molecules, such as altered metabolic stability, lipophilicity, and binding affinity, which are highly desirable in medicinal chemistry.

Synthesis of Fluorinated Isoflavones : Deoxybenzoins are key intermediates in the synthesis of isoflavones, a class of compounds known for various biological activities. nih.gov Using this difluorinated precursor could lead to novel isoflavones with potentially enhanced or unique pharmacological profiles.

Access to Heterocyclic Scaffolds : The deoxybenzoin structure can be readily transformed into various heterocycles like pyrimidinones, quinoxalines, and indoles. nih.gov The 2,3-difluorophenyl group would be incorporated into these new scaffolds, providing access to libraries of novel fluorinated compounds for screening.

Precursor for Complex Molecules : As a functionalized ketone, it can undergo a wide range of further transformations, such as reduction to an alcohol, conversion to an oxime, or further α-functionalization, making it a versatile starting point for the synthesis of more complex molecular architectures. google.com

In essence, this compound is a platform molecule. Its exploration could pave the way for new fluorinated analogues of known bioactive compounds and serve as a starting point for the discovery of molecules with entirely new functions.

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-difluorophenyl)-1-phenylethan-1-one?

The compound can be synthesized via Friedel-Crafts acylation using 2,3-difluorobenzene and an acyl chloride derivative (e.g., phenylacetyl chloride) in the presence of a Lewis acid catalyst like AlCl₃. Reaction conditions typically involve anhydrous dichloromethane or nitrobenzene at 0–25°C for 4–12 hours . Post-reaction purification via column chromatography (e.g., EtOAc/heptane gradient) is recommended to isolate the ketone product .

Q. How can researchers validate the purity and structural identity of this compound?

Use a combination of high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS/MS) for purity assessment. For structural confirmation, employ ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify the aromatic fluorine coupling patterns and ketone carbonyl resonance (~200–210 ppm in ¹³C NMR). Cross-reference with published spectral libraries or analogous fluorinated acetophenones .

Q. What safety protocols are critical when handling this compound?

Due to its potential respiratory and dermal toxicity, conduct experiments in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Avoid dust generation; use sealed containers for storage at –20°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. How stable is this compound under typical lab conditions?

The compound is stable at room temperature in inert atmospheres but may degrade under prolonged UV exposure or high humidity. Store in amber vials with desiccants. Monitor stability via periodic HPLC analysis to detect decomposition products like fluorinated phenols or oxidized derivatives .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale synthesis?

Optimize the stoichiometry of the acyl chloride and Lewis acid (e.g., 1.2:1 molar ratio of AlCl₃ to substrate). Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C) while maintaining yields >85%. Post-reaction, employ fractional distillation or recrystallization (e.g., ethanol/water) for high-purity recovery .

Q. What strategies resolve contradictions in spectral data for fluorinated acetophenones?

Discrepancies in NMR shifts may arise from solvent effects or residual acidity. Use deuterated solvents with controlled pH (e.g., buffered D₂O for aqueous samples) and compare data across multiple instruments. For ambiguous fluorine coupling, perform ¹⁹F NMR to resolve ortho/meta fluorine interactions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of fluorine substituents on the ketone’s electrophilicity. Simulate frontier molecular orbitals (HOMO/LUMO) to identify preferred attack sites for nucleophiles like Grignard reagents or hydrides .

Q. What methodologies assess the compound’s potential as a bioactive scaffold?

Screen against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using fluorescence-based assays. Modify the phenyl or difluorophenyl groups via Suzuki coupling or reductive amination to explore structure-activity relationships (SAR). Cross-validate inhibitory activity with molecular docking (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.